molecular formula C13H17N5O2 B12136151 ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate

ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate

Cat. No.: B12136151
M. Wt: 275.31 g/mol
InChI Key: IVIROJAYYZROIX-UHFFFAOYSA-N
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Description

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is unique due to its combined piperidine and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a purine ring fused to a piperidine moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

This compound is characterized by the presence of an ethyl ester group and a piperidine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinase B (PKB/Akt), which plays a crucial role in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth in various cancer models.
  • Acetylcholinesterase Inhibition : Some derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Microtubule Destabilization : Studies indicate that related compounds can disrupt microtubule assembly, which is vital for cancer cell division and survival .

Antitumor Activity

Research has demonstrated that this compound and its analogs exhibit significant antitumor activity across various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Apoptosis induction
U87MG (Glioblastoma)Not specifiedPKB inhibition

These findings highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit critical signaling pathways.

Neuroprotective Activity

The compound's ability to inhibit AChE suggests it may offer neuroprotective benefits. The following table presents data on AChE inhibition:

Compound Inhibition (%) at 100 μM
This compound>10%
Other analogsVaries; some >20%

This activity indicates that the compound may be useful in developing treatments for Alzheimer's disease and other cognitive disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Antitumor Efficacy : In vivo studies demonstrated that compounds similar to this compound reduced tumor growth in xenograft models, indicating their effectiveness as anticancer agents .
  • Neuroprotective Effects : Research on AChE inhibitors showed that certain derivatives could enhance cognitive function in animal models, suggesting a pathway for developing treatments for neurodegenerative diseases .

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(6-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)

InChI Key

IVIROJAYYZROIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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